
ATP|AS (tetralithium salt)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ATP|AS (tetralithium salt) involves the thiophosphorylation of adenosine triphosphate. The process typically includes the following steps:
Thiophosphorylation: Adenosine triphosphate is reacted with thiophosphoryl chloride in the presence of a base such as triethylamine. This reaction introduces a thiophosphate group at the gamma position of ATP.
Lithium Salt Formation: The resulting thiophosphorylated ATP is then treated with lithium hydroxide to form the tetralithium salt.
Industrial Production Methods
Industrial production of ATP|AS (tetralithium salt) follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the final product meets stringent quality standards .
化学反応の分析
Types of Reactions
ATP|AS (tetralithium salt) undergoes various biochemical reactions, including:
Phosphorylation: It can act as a substrate in kinase reactions, where it donates its thiophosphate group.
Binding Reactions: It binds to purinergic receptors, particularly P2Y2 and P2Y11, to activate signaling pathways.
Common Reagents and Conditions
Kinase Reactions: Typically involve the use of kinase enzymes and magnesium ions as cofactors.
Receptor Binding: Conducted in physiological buffers at neutral pH to mimic cellular conditions.
Major Products Formed
Phosphorylated Proteins: In kinase reactions, ATP|AS (tetralithium salt) transfers its thiophosphate group to target proteins.
Activated Receptors: Binding to P2Y2 and P2Y11 receptors leads to the activation of downstream signaling pathways.
科学的研究の応用
ATP|AS (tetralithium salt) is extensively used in various fields of scientific research:
作用機序
ATP|AS (tetralithium salt) exerts its effects by mimicking the natural ATP molecule. It binds to and activates P2Y2 and P2Y11 receptors, which are G protein-coupled receptors involved in various cellular processes. Upon binding, it triggers a cascade of intracellular signaling events, including the activation of ion channels and the release of secondary messengers such as calcium ions .
類似化合物との比較
Similar Compounds
Adenosine-5’-O-(3-thiotriphosphate) tetrasodium salt: Another non-hydrolyzable ATP analogue with similar properties but different counterions.
Adenosine-5’-O-(2-thiodiphosphate): A related compound with a thiophosphate group at the beta position instead of the gamma position.
Uniqueness
ATP|AS (tetralithium salt) is unique due to its tetralithium counterions, which provide distinct solubility and stability properties compared to other ATP analogues. Its ability to act as a potent agonist of P2Y2 and P2Y11 receptors also sets it apart from other similar compounds .
特性
分子式 |
C10H12Li4N5O12P3S |
|---|---|
分子量 |
547.1 g/mol |
IUPAC名 |
tetralithium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] dioxidophosphinothioyl phosphate |
InChI |
InChI=1S/C10H16N5O12P3S.4Li/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(25-10)1-24-28(18,19)26-29(20,21)27-30(22,23)31;;;;/h2-4,6-7,10,16-17H,1H2,(H,18,19)(H,20,21)(H2,11,12,13)(H2,22,23,31);;;;/q;4*+1/p-4/t4-,6-,7-,10-;;;;/m1..../s1 |
InChIキー |
DWQFDOIBOYDYKH-KWIZKVQNSA-J |
異性体SMILES |
[Li+].[Li+].[Li+].[Li+].C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)([O-])OP(=S)([O-])[O-])O)O)N |
正規SMILES |
[Li+].[Li+].[Li+].[Li+].C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])OP(=S)([O-])[O-])O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



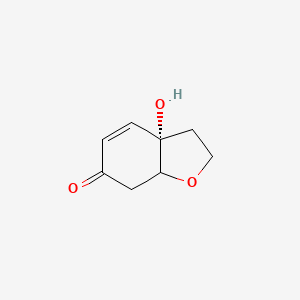

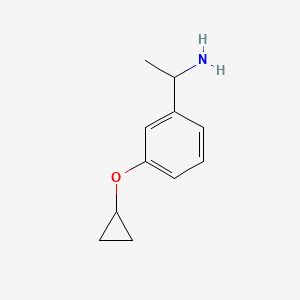
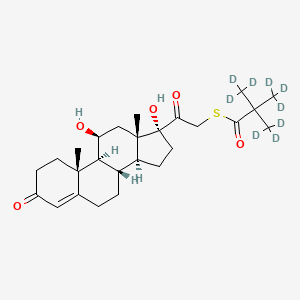
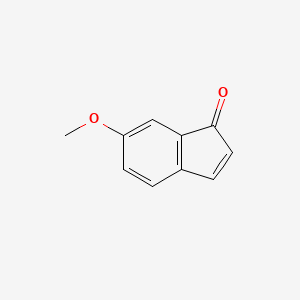
![4-[(2~{r},3~{a}~{s},5~{s},6~{s},6~{a}~{s})-6'-Chloranyl-6-(3-Chloranyl-2-Fluoranyl-Phenyl)-4-(Cyclopropylmethyl)-2'-Oxidanylidene-Spiro[1,2,3,3~{a},6,6~{a}-Hexahydropyrrolo[3,2-B]pyrrole-5,3'-1~{h}-Indole]-2-Yl]benzoic Acid](/img/structure/B12431306.png)

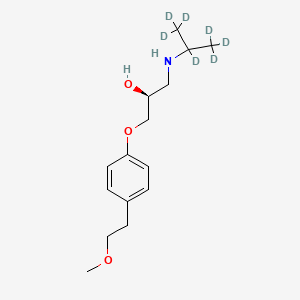
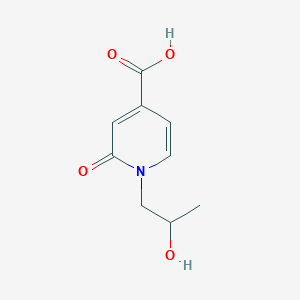

![Ethyl 5H-pyrrolo[2,3-b]pyrazine-6-carboxylate](/img/structure/B12431329.png)

![trisodium;[(2R)-2-[(1S)-1,2-dihydroxyethyl]-3-oxido-5-oxo-2H-furan-4-yl] phosphate](/img/structure/B12431336.png)
